4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide

Lipophilicity ADME Prediction Physicochemical Property

4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide (CAS 301225-57-0) is an N-arylbenzamide derivative with the molecular formula C21H28N2O and a molecular weight of 324.5 g/mol. The compound features a para-tert-butyl substituent on the benzoyl ring and a para-diethylamino group on the anilide ring, which together confer a calculated XLogP3-AA of 5.3, indicating pronounced lipophilicity.

Molecular Formula C21H28N2O
Molecular Weight 324.468
CAS No. 301225-57-0
Cat. No. B2457968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide
CAS301225-57-0
Molecular FormulaC21H28N2O
Molecular Weight324.468
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C21H28N2O/c1-6-23(7-2)19-14-12-18(13-15-19)22-20(24)16-8-10-17(11-9-16)21(3,4)5/h8-15H,6-7H2,1-5H3,(H,22,24)
InChIKeyHYGIXGPPMXYTSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide (CAS 301225-57-0): Structural and Physicochemical Profile for Procurement Evaluation


4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide (CAS 301225-57-0) is an N-arylbenzamide derivative with the molecular formula C21H28N2O and a molecular weight of 324.5 g/mol . The compound features a para-tert-butyl substituent on the benzoyl ring and a para-diethylamino group on the anilide ring, which together confer a calculated XLogP3-AA of 5.3, indicating pronounced lipophilicity . It is commercially available as an AldrichCPR catalog item (R560227) intended for early discovery research, though no analytical data is provided by the vendor . The compound's structural features position it as a chemically differentiated building block within the N-arylbenzamide class, though direct head-to-head comparative data against structural analogs are notably scarce in the publicly available literature.

4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide (CAS 301225-57-0): Why In-Class Substitution Cannot Be Assumed


N-arylbenzamides as a class exhibit substantial variation in biological target engagement and photophysical properties based on relatively subtle structural modifications [1]. The specific combination of a para-tert-butyl group on the benzoyl ring and a para-diethylamino group on the anilide ring in 4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide distinguishes it from close analogs such as N-[4-(diethylamino)phenyl]benzamide (lacking the tert-butyl group), 4-amino-N-[4-(diethylamino)phenyl]benzamide (bearing an amino instead of tert-butyl substituent), and 3-chloro-N-[4-(diethylamino)phenyl]benzamide (chloro-substituted) . These structural differences are expected to produce distinct lipophilicity profiles (XLogP3-AA 5.3 for the target compound), electronic distribution patterns, and steric hindrance effects [2]. Substituting a structurally related but non-identical benzamide therefore carries the risk of altered physicochemical behavior and unpredictable assay performance, particularly in early-stage screening campaigns where SAR trends have not yet been fully elucidated. However, prospective users should note that direct comparative data quantifying these differential effects are currently limited in the peer-reviewed literature.

4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide (CAS 301225-57-0): Quantitative Differentiators Against Structural Analogs


Lipophilicity (XLogP3-AA) as a Differentiator from Non-Alkylated Benzamide Analogs

The target compound exhibits a calculated XLogP3-AA of 5.3, which is substantially higher than that of the unsubstituted analog N-[4-(diethylamino)phenyl]benzamide (calculated XLogP3-AA approximately 3.5) [1][2]. This difference of approximately 1.8 log units represents a roughly 63-fold theoretical increase in octanol-water partition coefficient, a parameter directly relevant to membrane permeability and ADME prediction in early drug discovery.

Lipophilicity ADME Prediction Physicochemical Property

Molecular Weight Differentiation from Amino- and Chloro-Substituted Analogs

4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide has a molecular weight of 324.5 g/mol, which is approximately 38 g/mol higher than 4-amino-N-[4-(diethylamino)phenyl]benzamide (MW 283.38 g/mol) and approximately 21.7 g/mol higher than 3-chloro-N-[4-(diethylamino)phenyl]benzamide (MW 302.8 g/mol) . This increased molecular weight directly affects molar-based calculations for solution preparation and dosing in biological assays.

Molecular Weight Structural Analog Physicochemical Property

Predicted Rotatable Bond Count Relative to Unsubstituted N-Arylbenzamide

The target compound possesses a rotatable bond count of 6, which is greater than that of the unsubstituted analog N-[4-(diethylamino)phenyl]benzamide (rotatable bond count = 4) due to the additional tert-butyl group on the benzoyl ring [1]. This difference reflects the increased conformational degrees of freedom conferred by the para-tert-butyl substituent, which may affect molecular recognition in biological systems and crystalline packing in solid-state formulations.

Conformational Flexibility Rotatable Bonds Structural Descriptor

4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide (CAS 301225-57-0): Validated Application Scenarios Based on Current Evidence


Early-Stage Medicinal Chemistry SAR Exploration of Para-Alkyl Substitution Effects

4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide serves as a structural probe for medicinal chemists investigating the impact of para-tert-butyl substitution on benzamide pharmacophores. The compound's elevated XLogP3-AA of 5.3 relative to unsubstituted N-arylbenzamide analogs (ΔXLogP3-AA ≈ +1.8) makes it a suitable reference compound for assessing lipophilicity-driven changes in membrane permeability or off-target binding [1]. Researchers can employ this compound as a lipophilic comparator in parallel synthetic series to deconvolute steric versus electronic contributions of para-substitution, particularly when paired with analogs bearing alternative para-substituents (e.g., amino, chloro, or unsubstituted hydrogen) .

Computational Chemistry and QSAR Model Training

With its well-defined 2D structure and computed physicochemical descriptors (MW 324.5, XLogP3-AA 5.3, 6 rotatable bonds, TPSA 32.3 Ų), 4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide is suitable for inclusion in quantitative structure-activity relationship (QSAR) training sets that require chemical space diversity [1]. The compound's structural features—specifically the combination of a hydrogen bond donor (amide NH), two hydrogen bond acceptors (amide carbonyl and diethylamino nitrogen), and a bulky hydrophobic tert-butyl group—provide a distinct descriptor profile for testing predictive models of ADME properties or biological activity . Procurement for this purpose is justified when building compound libraries that require representation of moderately lipophilic, non-ionizable benzamide scaffolds with para-substitution on both aromatic rings.

Synthetic Building Block for Elaborated N-Arylbenzamide Derivatives

The compound functions as a versatile intermediate for further synthetic derivatization. The unfunctionalized para positions on the anilide ring and the tert-butyl-substituted benzoyl ring preserve synthetic handles for electrophilic aromatic substitution or cross-coupling reactions. Its commercial availability through Sigma-Aldrich as AldrichCPR item R560227, albeit without analytical characterization, provides a sourcing pathway for exploratory synthesis [1]. Procurement for this application is most appropriate when the target compound serves as a key intermediate in a well-defined synthetic route where downstream characterization will confirm identity and purity, and where the tert-butyl group is retained in the final product to confer specific steric or lipophilic properties .

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